Selectivity Profile for hRNaseH2 Over Other RNase H Family Members (Class-Level Inference from RHI002)
The parent compound RHI002 demonstrated selective inhibition of human RNase H2 with an IC50 of 16 μM, while showing no detectable inhibition of HIV-1 RNase H, E. coli RNase H, or human RNase H1 [1]. In contrast, the structurally related compound RHI001 acted as a pan-inhibitor, inhibiting HIV-1 RNase H (IC50 = 28.5 μM), E. coli RNase H (IC50 = 7.9 μM), and human RNase H1 (IC50 = 31.7 μM) in addition to hRNaseH2 (IC50 = 6.8 μM) [1].
| Evidence Dimension | Target Selectivity (IC50 for RNase H isoforms) |
|---|---|
| Target Compound Data | RHI002: hRNaseH2 IC50 = 16 μM; HIV-1 RNase H IC50 = >100 μM (no effect); E. coli RNase H IC50 = >100 μM (no effect); hRNaseH1 IC50 = >100 μM (no effect) |
| Comparator Or Baseline | RHI001: hRNaseH2 IC50 = 6.8 μM; HIV-1 RNase H IC50 = 28.5 μM; E. coli RNase H IC50 = 7.9 μM; hRNaseH1 IC50 = 31.7 μM |
| Quantified Difference | RHI002 exhibits selective inhibition of hRNaseH2 with >6-fold selectivity over other RNase H isoforms; RHI001 shows broad inhibition across all isoforms tested. |
| Conditions | In vitro enzymatic assays using recombinant proteins; IC50 determined from dose-response curves. |
Why This Matters
For studies requiring specific interrogation of hRNaseH2 function without confounding off-target effects on other RNase H enzymes, RHI002-Me (as a derivative of RHI002) offers a more selective tool than pan-inhibitors like RHI001.
- [1] Sung-Jun Han, et al. Identification of Two HIV Inhibitors that also Inhibit Human RNaseH2. Mol. Cells 2013, 36(3), 212-218. View Source
